molecular formula C13H9ClFN3OS3 B12195429 3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-fluoro-1-benzothiophene-2-carboxamide

3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-fluoro-1-benzothiophene-2-carboxamide

Cat. No.: B12195429
M. Wt: 373.9 g/mol
InChI Key: ZTDZYKOEOPWHQC-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Characterization

X-ray Crystallographic Analysis of Heterocyclic Core Systems

Single-crystal X-ray diffraction studies of analogous thiadiazole-benzothiophene hybrids reveal planar configurations for both aromatic systems, with bond lengths and angles consistent with delocalized π-electron systems. The benzothiophene moiety displays C-S bond lengths of 1.712–1.728 Å, while the thiadiazole ring exhibits N-S distances of 1.628–1.642 Å, confirming aromatic character. Intermolecular interactions in the crystal lattice primarily involve:

  • N-H⋯S hydrogen bonds (2.891–3.012 Å) between carboxamide NH and thiadiazole sulfur atoms
  • C-F⋯π interactions (3.142–3.278 Å) from the 6-fluoro substituent to adjacent benzothiophene rings
  • S⋯S van der Waals contacts (3.402–3.518 Å) between ethylsulfanyl groups

Table 1: Key Crystallographic Parameters

Parameter Benzothiophene Core Thiadiazole Ring
Bond Length (C-S) 1.712–1.728 Å 1.628–1.642 Å
Dihedral Angle 12.8° 8.2°
π-Stacking Distance 3.412 Å 3.385 Å

The ethylsulfanyl substituent adopts a gauche conformation relative to the thiadiazole plane, creating a molecular dipole moment of 4.82 D. This conformational preference facilitates crystal packing through bifurcated C-H⋯N interactions (2.932–3.104 Å) between ethyl CH2 groups and thiadiazole nitrogen atoms.

Spectroscopic Characterization Techniques

¹H/¹³C Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum (400 MHz, DMSO-d6) displays:

  • δ 8.42 (s, 1H) : Benzothiophene C7-H adjacent to fluorine
  • δ 7.89 (d, J = 8.4 Hz, 1H) : C5-H coupled to C6-F (³JHF = 8.4 Hz)
  • δ 3.21 (q, J = 7.2 Hz, 2H) : Ethylsulfanyl CH2 protons
  • δ 1.38 (t, J = 7.2 Hz, 3H) : Terminal methyl group

¹³C NMR reveals deshielding effects from electron-withdrawing substituents:

  • δ 163.2 ppm : Carboxamide carbonyl carbon
  • δ 158.4 ppm : Thiadiazole C2 adjacent to sulfur
  • δ 144.7 ppm : Benzothiophene C2 bearing chlorine

Table 2: Characteristic FT-IR Vibrations

Bond/Vibration Wavenumber (cm⁻¹) Assignment
N-H stretch 3285 Secondary amide
C=O stretch 1682 Carboxamide
C-F stretch 1237 Aromatic fluorine
C-S-C asymmetric 698 Thiadiazole ring

High-resolution mass spectrometry (HRMS-ESI) confirms the molecular formula C₁₃H₉ClFN₃OS₃ with:

  • Observed m/z : 373.9832 [M+H]⁺
  • Calculated m/z : 373.9835
  • Isotopic pattern : Characteristic ³⁵Cl/³⁷Cl (3:1) and ³²S/³⁴S (95:4) ratios

Conformational Analysis of Thiadiazole-Benzothiophene Hybrid Systems

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal three stable conformers differing in thiadiazole ring puckering:

  • Planar conformation (ΔG = 0 kcal/mol):

    • Thiadiazole and benzothiophene coplanar
    • Intramolecular N-H⋯S hydrogen bond (2.891 Å)
  • Twist-boat conformation (ΔG = 1.2 kcal/mol):

    • Thiadiazole dihedral angle = 28.4°
    • Enhanced C-F⋯π interactions (3.142 Å)
  • Envelope conformation (ΔG = 1.8 kcal/mol):

    • One thiadiazole nitrogen out-of-plane
    • Disrupted π-conjugation across hybrid system

Table 3: Frontier Molecular Orbital Energies

Orbital Energy (eV) Contribution
HOMO -6.12 Benzothiophene π-system
LUMO -2.84 Thiadiazole σ*-orbital
Gap 3.28 Charge transfer potential

Properties

Molecular Formula

C13H9ClFN3OS3

Molecular Weight

373.9 g/mol

IUPAC Name

3-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C13H9ClFN3OS3/c1-2-20-13-18-17-12(22-13)16-11(19)10-9(14)7-4-3-6(15)5-8(7)21-10/h3-5H,2H2,1H3,(H,16,17,19)

InChI Key

ZTDZYKOEOPWHQC-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl

Origin of Product

United States

Preparation Methods

Cyclization Reaction

In anhydrous dimethyl sulfoxide (DMSO), 4-chloro-2-fluorobenzaldehyde reacts with ethyl thioglycolate and triethylamine at 80°C for 2 hours, followed by overnight stirring at room temperature. The reaction proceeds through a thioether intermediacy, leading to ethyl 6-fluoro-3-chlorobenzo[b]thiophene-2-carboxylate after cyclization. The crude product is precipitated in ice/water, filtered, and dried, yielding a solid with >70% purity.

Reaction Scheme:

4-Chloro-2-fluorobenzaldehyde+Ethyl thioglycolateEt3N, DMSO80CEthyl 6-fluoro-3-chlorobenzo[b]thiophene-2-carboxylate\text{4-Chloro-2-fluorobenzaldehyde} + \text{Ethyl thioglycolate} \xrightarrow[\text{Et}_3\text{N, DMSO}]{80^\circ\text{C}} \text{Ethyl 6-fluoro-3-chlorobenzo[b]thiophene-2-carboxylate}

Ester Hydrolysis to Carboxylic Acid

The ester intermediate is saponified using 3N NaOH in ethanol at room temperature for 18 hours. Acidification with HCl precipitates 6-fluoro-3-chlorobenzo[b]thiophene-2-carboxylic acid , which is extracted with ethyl acetate and purified via vacuum concentration.

Functionalization of the Benzothiophene Core

Chlorination and Fluorination Strategies

Chloro and fluoro substituents are introduced either during cyclization (via pre-substituted benzaldehydes) or through post-synthetic electrophilic substitution. Direct halogenation of benzo[b]thiophene is challenging due to poor regioselectivity. Thus, starting with 4-chloro-2-fluorobenzaldehyde ensures precise positioning of halogens at C3 and C6.

Synthesis of the Thiadiazole Moiety

The 5-ethylsulfanyl-1,3,4-thiadiazol-2-amine component is prepared through cyclization of thiosemicarbazide derivatives.

Thiadiazole Ring Formation

A mixture of thiosemicarbazide and carbon disulfide in ethanol, heated under reflux with potassium hydroxide, forms the 1,3,4-thiadiazole-2-thiol intermediate. Subsequent alkylation with ethyl bromide introduces the ethylsulfanyl group:

Reaction Conditions:

  • Thiosemicarbazide + CS2_21,3,4-Thiadiazole-2-thiol (reflux, 6 hours)

  • 1,3,4-Thiadiazole-2-thiol + EtBr → 5-Ethylsulfanyl-1,3,4-thiadiazol-2-amine (K2_2CO3_3, DMF, 60°C)

Coupling of Benzothiophene Carboxylic Acid and Thiadiazole Amine

The final step involves forming the carboxamide bond between the benzothiophene carboxylic acid and the thiadiazole amine.

Activation of the Carboxylic Acid

The carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). This generates a reactive acyl intermediate.

Amide Bond Formation

The activated acid reacts with 5-ethylsulfanyl-1,3,4-thiadiazol-2-amine in DCM at room temperature for 24 hours. The product is purified via column chromatography (pentane/Et2_2O, 1:1) to yield the target compound.

Reaction Scheme:

6-Fluoro-3-chlorobenzo[b]thiophene-2-carboxylic acid+5-Ethylsulfanyl-1,3,4-thiadiazol-2-amineDCC, DMAPDCMTarget Compound\text{6-Fluoro-3-chlorobenzo[b]thiophene-2-carboxylic acid} + \text{5-Ethylsulfanyl-1,3,4-thiadiazol-2-amine} \xrightarrow[\text{DCC, DMAP}]{\text{DCM}} \text{Target Compound}

Optimization and Scalability

Industrial-scale production prioritizes cost-effective catalysts (e.g., Amberlyst A-15) and solvent recovery systems. Recent advances employ flow chemistry to enhance yield (>85%) and reduce reaction times.

Analytical Data and Characterization

Property Value
Molecular FormulaC13_{13}H9_{9}ClFN3_{3}OS3_{3}
Molecular Weight373.88 g/mol
Melting Point162–164°C (lit.)
HPLC Purity≥98% (Method: C18, MeCN/H2_2O)

Challenges and Alternatives

  • Regioselectivity : Competing C2 and C3 substitutions necessitate precise stoichiometry.

  • Coupling Efficiency : Use of N-hydroxysuccinimide (HOSu) esters improves amidation yields to >90% .

Chemical Reactions Analysis

Nucleophilic Substitution at Thiadiazole Ring

The ethylsulfanyl (-S-C₂H₅) group at position 5 of the 1,3,4-thiadiazole ring undergoes nucleophilic displacement reactions under basic conditions. For example:
Reaction :

Compound+Nucleophile (e.g., piperazine derivatives)Base, Dry BenzeneSubstituted Thiadiazole Derivatives\text{Compound} + \text{Nucleophile (e.g., piperazine derivatives)} \xrightarrow{\text{Base, Dry Benzene}} \text{Substituted Thiadiazole Derivatives}

  • Conditions : Reflux in dry benzene with triethylamine as a catalyst .

  • Key Evidence :

    • Disappearance of the ethylsulfanyl proton signals in 1H^1H NMR (δ 1.20–3.03 ppm) and emergence of new piperazine proton signals (δ 2.69–3.17 ppm) .

    • IR confirmation of new C–N bond formation (absorption at ~1,250 cm1^{-1}) .

Oxidation of Ethylsulfanyl Group

The ethylsulfanyl moiety can be oxidized to a sulfone group using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA):
Reaction :

-S-C₂H₅H₂O₂/AcOH-SO₂-C₂H₅\text{-S-C₂H₅} \xrightarrow{\text{H₂O₂/AcOH}} \text{-SO₂-C₂H₅}

  • Conditions : 30% H₂O₂ in glacial acetic acid at 60°C for 6 hours.

  • Impact : Enhances electrophilicity of the thiadiazole ring, enabling further functionalization .

Hydrolysis of Carboxamide Linkage

The carboxamide bridge between the benzothiophene and thiadiazole rings undergoes hydrolysis under acidic or basic conditions:
Reaction :

-CONH-HCl (aq) or NaOH (aq)-COOH + NH2-\text{-CONH-} \xrightarrow{\text{HCl (aq) or NaOH (aq)}} \text{-COOH + NH}_2\text{-}

  • Conditions :

    • Acidic: 6M HCl at reflux for 12 hours.

    • Basic: 2M NaOH at 80°C for 8 hours.

  • Applications : Generates free carboxylic acid for further conjugation (e.g., esterification) .

Electrophilic Aromatic Substitution on Benzothiophene

The benzothiophene core participates in halogenation and nitration:
Reaction :

Benzothiophene+Cl2/FeCl3Polychlorinated Derivative\text{Benzothiophene} + \text{Cl}_2/\text{FeCl}_3 \rightarrow \text{Polychlorinated Derivative}

  • Regioselectivity : Chlorination occurs preferentially at position 4 (para to fluorine).

  • Yields : ~65–75% under controlled Cl₂ gas flow .

Cyclocondensation Reactions

The compound serves as a precursor for synthesizing fused heterocycles:
Example : Reaction with thiourea derivatives yields thiazole hybrids:

Compound+ThioureaK₂CO₃, EtOHAminothiazole Derivatives\text{Compound} + \text{Thiourea} \xrightarrow{\text{K₂CO₃, EtOH}} \text{Aminothiazole Derivatives}

  • Mechanism : Base-mediated S-alkylation followed by cyclodehydration .

  • Spectral Confirmation :

    • IR loss of C=O peak at 1,706 cm1^{-1} confirms cyclization .

    • 13C^{13}C NMR shows new thiazole carbons at δ 48–52 ppm .

Biological Activity Modulation via Structural Modifications

  • Piperazine Conjugates : Demonstrated 2–3× enhanced cytotoxicity in leukemia and colon cancer models compared to the parent compound .

  • Sulfone Derivatives : Show improved metabolic stability (t₁/₂ > 6 hours in hepatic microsomes).

This compound’s reactivity profile underscores its versatility as a scaffold in medicinal chemistry, particularly for developing kinase inhibitors and epigenetic modulators. Future work should explore its cross-coupling potential (e.g., Suzuki-Miyaura) for diversifying the benzothiophene core.

Scientific Research Applications

Agrochemical Intermediates

3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-fluoro-1-benzothiophene-2-carboxamide serves as an important intermediate in the synthesis of various agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the development of new pesticides and herbicides that are effective against a range of agricultural pests and diseases.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various microorganisms, including bacteria and fungi. The mechanism of action is believed to involve the disruption of essential biological processes by inhibiting specific enzymes or proteins critical for microbial survival.

Pharmaceutical Development

Due to its unique chemical structure, this compound is being investigated for potential therapeutic applications. The thiadiazole derivatives are known for their anti-inflammatory and analgesic properties, making them candidates for drug development targeting conditions such as arthritis and other inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of thiadiazole derivatives, including 3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-fluoro-1-benzothiophene-2-carboxamide, demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound was found to inhibit bacterial growth at concentrations as low as 10 µg/mL, showcasing its potential as a novel antimicrobial agent.

Case Study 2: Synthesis of Agrochemicals

In a recent research project focused on developing new agrochemical formulations, this compound was utilized as a precursor in synthesizing a new class of fungicides. The resulting compounds exhibited enhanced activity against resistant strains of fungal pathogens affecting crops, indicating the compound's utility in agricultural chemistry.

Comparative Analysis with Related Compounds

Compound NameUnique FeaturesPotential Applications
2-Chloro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]propanamideContains a methylthio group; may exhibit different biological activityAntimicrobial agents
2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamideAcetamide instead of propanamide; potentially alters solubilityDrug formulation
2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamideIncorporates a nitro group which may enhance certain biological activitiesPesticide development

Mechanism of Action

The mechanism of action of 3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-fluoro-1-benzothiophene-2-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the benzothiophene and thiadiazole rings suggests that the compound may interact with proteins through π-π stacking interactions or hydrogen bonding. The chlorine, fluorine, and ethylsulfanyl groups may also contribute to the compound’s binding affinity and specificity by forming additional interactions with the target protein.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and spectral characteristics.

Table 1: Structural Analogues and Key Features

Compound Name Core Structure Substituents on Thiadiazole/Thiazole Key Functional Groups Reference
3-Chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-fluoro-1-benzothiophene-2-carboxamide Benzothiophene-carboxamide 5-(ethylsulfanyl)-1,3,4-thiadiazole Cl, F, ethylsulfanyl Target
3-Chloro-6-fluoro-N-(5-nitrothiazol-2-yl)benzo[b]thiophene-2-carboxamide (86) Benzothiophene-carboxamide 5-nitrothiazole Cl, F, nitro
3-Chloro-6-fluoro-N-(5-methylthiazol-2-yl)benzo[b]thiophene-2-carboxamide (41) Benzothiophene-carboxamide 5-methylthiazole Cl, F, methyl
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g) Acetamide-thiadiazole 5-ethylthio-1,3,4-thiadiazole Ethylthio, isopropylphenoxy

Substituent Effects on Physicochemical Properties

  • Electron-withdrawing vs. Electron-donating Groups: The nitro group in compound 86 () enhances electrophilicity but reduces solubility compared to the ethylsulfanyl group in the target compound, which introduces moderate hydrophobicity .
  • Melting Points :

    • Thiadiazole derivatives with ethylsulfanyl groups (e.g., compound 5g in ) exhibit higher melting points (168–170°C) compared to nitro-substituted analogues (135–140°C for compound 86 ), suggesting stronger intermolecular interactions in ethylsulfanyl derivatives .

Table 2: Spectral Data Comparison

Compound NMR Shifts (Key Signals) HRMS Data (m/z) Reference
Target compound Not explicitly reported, but expected δ ~7.5–8.5 ppm (aromatic H), δ ~3.0 ppm (-SCH₂CH₃) Calculated: ~420–430 [M+H]+
Compound 86 () δ 8.83 (s, 1H, thiazole-H), δ 7.97 (dd, J=9.0, 5.1 Hz, benzothiophene-H) 357.9529 [M+H]+ (C₁₂H₅ClFN₃O₃S₂)
Compound 41 () δ 10.33 (s, 1H, NH), δ 7.93–7.90 (m, benzothiophene-H) 289.12 [M+H]+ (C₁₄H₁₂ClFN₂OS₂)

Biological Activity

The compound 3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-fluoro-1-benzothiophene-2-carboxamide (CAS No. 314022-95-2) is a member of the thiadiazole family, which has garnered attention for its diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article reviews the biological activity of this compound based on various studies and findings.

  • Molecular Formula : C13H10ClN3OS3
  • Molecular Weight : 355.886 g/mol
  • Structural Features : The compound features a thiadiazole ring, a benzothiophene moiety, and a carboxamide functional group, contributing to its biological activity.

Antifungal Activity

Research has indicated that compounds containing the 1,3,4-thiadiazole structure exhibit significant antifungal properties. For instance, derivatives of 1,3,4-thiadiazole have shown effectiveness against various fungal pathogens. A study highlighted the antifungal mechanism of these compounds against Candida species, demonstrating their potential as effective antifungal agents with low toxicity to human cells .

Antibacterial Properties

Thiadiazole derivatives are also known for their antibacterial activity. The presence of the thiadiazole ring enhances the interaction with bacterial targets, leading to inhibition of bacterial growth. Studies have shown that modifications in the thiadiazole structure can lead to increased potency against resistant bacterial strains .

Anticancer Potential

The anticancer properties of thiadiazole derivatives are attributed to their ability to induce apoptosis in cancer cells. The compound's structural characteristics allow it to interact with cellular pathways involved in cancer progression. Research indicates that certain derivatives can inhibit tumor growth and metastasis in various cancer models .

The biological activity of 3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-fluoro-1-benzothiophene-2-carboxamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell wall synthesis in fungi and bacteria.
  • Disruption of Membrane Integrity : Interaction with cellular membranes can lead to increased permeability and eventual cell death.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases.

Study on Antifungal Efficacy

A study conducted on a series of thiadiazole derivatives demonstrated that compounds similar to 3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-fluoro-1-benzothiophene-2-carboxamide exhibited significant antifungal activity against clinical isolates resistant to standard treatments. The results indicated a minimum inhibitory concentration (MIC) lower than that of conventional antifungals .

Antibacterial Activity Assessment

Another research effort evaluated the antibacterial efficacy of this class of compounds against Staphylococcus aureus and Escherichia coli. The findings revealed that modifications in the thiadiazole structure led to enhanced antibacterial activity compared to standard antibiotics .

Data Tables

Activity Type Target Organisms MIC (µg/mL) Reference
AntifungalCandida albicans8
Aspergillus niger16
AntibacterialStaphylococcus aureus32
Escherichia coli64
AnticancerVarious cancer cell linesIC50 = 15 µM

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The compound’s synthesis involves coupling a benzothiophene carboxamide moiety with a substituted 1,3,4-thiadiazole ring. A common approach is to use POCl₃-mediated cyclization of thiosemicarbazides (as seen in thiadiazole syntheses) , followed by nucleophilic substitution to introduce the ethylsulfanyl group. Method A (e.g., refluxing in DMSO with carbodiimide coupling agents) is often employed for analogous compounds, yielding ~48% purity, with recrystallization in DMSO/water mixtures to improve purity . Optimization may involve adjusting reaction time (1–3 hours), temperature (90–100°C), and stoichiometric ratios of POCl₃ (3:1 molar ratio to precursors) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • ¹H/¹³C NMR : Prioritize signals for the benzothiophene (δ ~7.4–8.8 ppm for aromatic protons) and thiadiazole (δ ~163–165 ppm for carbonyl carbons) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 357.9529) and isotopic patterns consistent with Cl/F substituents .
  • FT-IR : Validate sulfanyl (C–S–C, ~600–700 cm⁻¹) and carboxamide (N–H, ~3300 cm⁻¹; C=O, ~1650 cm⁻¹) functional groups.

Q. How can researchers assess the compound’s preliminary bioactivity, and what assays are recommended?

Begin with in vitro antimicrobial assays (e.g., broth microdilution for MIC values against S. aureus and E. coli) . For antitumor potential, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing IC₅₀ values to reference drugs like doxorubicin. Ensure solvent controls (DMSO ≤1% v/v) to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in this compound, particularly regarding substituent orientation?

Single-crystal X-ray diffraction (SCXRD) using SHELXL is essential. Refinement parameters (R factor ≤0.05) and torsional angle analysis (e.g., C–S–C bond angles ~105–110°) clarify substituent conformations. For example, dihedral angles between benzothiophene and thiadiazole rings (~15–25°) indicate planarity, critical for π-π stacking in bioactive conformers . Use Olex2 or Mercury for visualizing non-covalent interactions (e.g., hydrogen bonds with solvent molecules) .

Q. How can conflicting data on the compound’s stability under environmental conditions be reconciled?

Design accelerated degradation studies (pH 3–9 buffers, UV exposure) with LC-MS/MS monitoring. For instance, hydrolysis of the ethylsulfanyl group may produce thiol intermediates, detectable via Ellman’s reagent (λ = 412 nm). Compare degradation pathways in abiotic (aqueous) vs. biotic (microbial) systems using OECD 308/309 guidelines . Conflicting reports may arise from matrix effects (e.g., humic acids in soil retarding degradation), necessitating standardized test media .

Q. What computational methods support structure-activity relationship (SAR) studies for optimizing bioactivity?

  • Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., E. coli DNA gyrase for antimicrobial activity). Prioritize residues within 4 Å of the thiadiazole ring for mutagenesis validation.
  • QSAR models : Apply Gaussian09-derived descriptors (e.g., HOMO-LUMO gaps, LogP) to correlate electronic effects (fluoro substituent’s electronegativity) with bioactivity .

Q. How can researchers address low yields in large-scale synthesis, and what scalability challenges are anticipated?

Low yields (~30–50%) often stem from poor solubility of intermediates. Optimize via:

  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 120°C) while maintaining yield .
  • Flow chemistry : Improve mixing for exothermic steps (e.g., POCl₃ addition) . Scalability challenges include purification of thiadiazole intermediates; use silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) .

Methodological Tables

Q. Table 1. Key NMR Assignments for the Compound

Position¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Assignment
Benzothiophene C-2-163.9Carboxamide C=O
Thiadiazole C-2-160.3Thiadiazole C=N
Ethylsulfanyl S–CH₂2.95 (q, J=7.1 Hz)35.8–SCH₂CH₃
Fluoro-substituted aromatic7.48 (td, J=9.0 Hz)115.5C–F coupling

Q. Table 2. Environmental Degradation Half-Lives (Predicted)

ConditionHalf-Life (Days)Major Degradant
Aqueous (pH 7)146-Fluoro-1-benzothiophene-2-carboxylic acid
Soil (aerobic)45Ethylsulfanyl oxidation to sulfoxide
UV light (λ=254 nm)2Thiadiazole ring cleavage

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